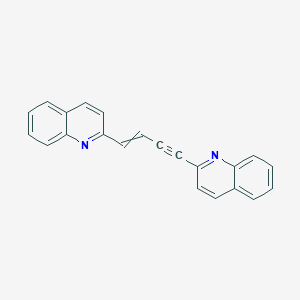

2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline

Beschreibung

2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline is a conjugated diquinoline derivative featuring a rigid but-1-en-3-yne linker bridging two quinoline moieties. This structure introduces extended π-conjugation and planar rigidity, which are critical for electronic and optical applications.

Eigenschaften

CAS-Nummer |

651025-13-7 |

|---|---|

Molekularformel |

C22H14N2 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

2-(4-quinolin-2-ylbut-1-en-3-ynyl)quinoline |

InChI |

InChI=1S/C22H14N2/c1-5-11-21-17(7-1)13-15-19(23-21)9-3-4-10-20-16-14-18-8-2-6-12-22(18)24-20/h1-3,5-9,11-16H |

InChI-Schlüssel |

YJRFGRJJUIAGOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC#CC3=NC4=CC=CC=C4C=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2'-(But-1-en-3-yn-1,4-diyl)diquinolin beinhaltet typischerweise die Kupplung von zwei Chinolin-Einheiten über eine Buten-3-yn-Verknüpfung. Eine übliche Methode beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen. Zum Beispiel kann eine Sonogashira-Kupplungsreaktion eingesetzt werden, bei der ein terminales Alkin in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators unter einer inerten Atmosphäre mit einem Arylhalogenid reagiert .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2,2'-(But-1-en-3-yn-1,4-diyl)diquinolin nicht gut dokumentiert sind, können die Prinzipien der großtechnischen organischen Synthese angewendet werden. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsparameter und der Einsatz effizienter Reinigungsverfahren wie Kristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,2'-(But-1-en-3-yn-1,4-diyl)diquinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.

Biologie: Die Verbindung kann bei der Entwicklung von Fluoreszenz-Sonden und Sensoren aufgrund ihrer potenziellen photophysikalischen Eigenschaften verwendet werden.

Medizin: Die Forschung ist im Gange, um sein Potenzial als Pharmakophor im Wirkstoffdesign zu untersuchen, insbesondere für die gezielte Ansprache bestimmter Enzyme oder Rezeptoren.

Wirkmechanismus

Der Wirkmechanismus von 2,2'-(But-1-en-3-yn-1,4-diyl)diquinolin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren über nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindung, π-π-Stapelung oder hydrophobe Wechselwirkungen interagieren. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline. A significant investigation demonstrated that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function, making it a candidate for further development as an antibacterial agent.

Antiviral Properties

Quinoline derivatives have shown promise in antiviral applications, particularly against viruses such as SARS-CoV-2. Molecular docking studies indicate that this compound binds effectively to viral proteases, suggesting potential as a therapeutic agent in treating viral infections. This property is particularly relevant in the context of ongoing research into COVID-19 treatments.

Cancer Research

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This makes it a candidate for further exploration in cancer therapy.

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge carrier can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, which are critical for applications in coatings and composite materials.

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactivity allows for various transformations, including functionalization at different positions on the quinoline ring system. This versatility makes it valuable for chemists seeking to develop new compounds with specific functionalities.

Catalysis

The compound has been investigated as a ligand in organometallic catalysis. Its ability to stabilize metal centers enhances catalytic activity in reactions such as cross-coupling and oxidation processes. Studies have shown that complexes formed with this ligand exhibit improved turnover numbers compared to traditional catalysts.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics like ceftriaxone, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Molecular Docking Against SARS-CoV-2

In silico studies were performed to assess the binding affinity of this compound to SARS-CoV-2 protease. The computational analysis revealed strong interactions with key amino acids involved in the catalytic site, suggesting its potential role as a lead compound in antiviral drug development.

Wirkmechanismus

The mechanism of action of 2,2’-(But-1-en-3-yne-1,4-diyl)diquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with 2,2'-Biquinoline (CAS 119-91-5)

- Structural Features: 2,2'-Biquinoline lacks a bridging group, consisting of two directly linked quinoline units via a single bond. This reduces conjugation and rigidity compared to the ene-yne-bridged target compound.

- Electronic Properties: The absence of a conjugated linker in 2,2'-Biquinoline limits its electron delocalization, resulting in lower NLO activity and reduced charge transport efficiency.

- Applications : While commercially available (), its simpler structure makes it less suited for advanced optoelectronics compared to the target compound’s extended conjugation .

Comparison with 2,2′-(Butane-1,4-diyl)diisoquinolinium Tetrachloridozincate(II)

- Structural Features: This compound () uses a saturated butane linker and is an ionic diisoquinolinium salt. The flexible butane chain reduces planarity, while the charged nature enhances solubility in polar solvents.

- Electronic Properties: The ionic character facilitates strong intermolecular interactions (e.g., with cucurbiturils), useful in supramolecular chemistry. However, the lack of conjugation in the linker diminishes electronic coupling between the isoquinoline units.

- Applications : Suitable for host-guest chemistry due to its ionic nature, whereas the neutral, rigid target compound may excel in solid-state optoelectronics .

Comparison with Carbazole-Linked Quinoline Derivatives (Q3, Q4, Q5)

- Structural Features: Compounds like Q3 (2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole)) incorporate carbazole substituents with alkyl chains (C4–C12) (). These flexible chains improve solubility but reduce rigidity.

- Electronic Properties: Carbazole’s electron-rich nature complements quinoline’s electron-withdrawing properties, creating donor-acceptor (D–A) systems. However, alkyl chains introduce steric effects that may hinder π-stacking.

- Applications : Used in OLEDs and solar cells due to tunable D–A interactions. The target compound’s rigid ene-yne linker could offer superior charge transport and thermal stability for similar applications .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Structural Features | Electronic Properties | Applications | Key Differences |

|---|---|---|---|---|

| 2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline | Rigid ene-yne linker, neutral, planar | Extended conjugation, high NLO potential | Optoelectronics, NLO materials | Superior rigidity and conjugation |

| 2,2'-Biquinoline (CAS 119-91-5) | Single-bonded quinoline dimer | Limited conjugation, low NLO activity | Basic chelation studies | No bridging group, lower stability |

| 2,2′-(Butane-1,4-diyl)diisoquinolinium salt | Flexible butane linker, ionic | Ionic interactions, moderate conjugation | Supramolecular chemistry | Charged, flexible, lower conjugation |

| Q3-Q5 Carbazole-quinoline derivatives | Alkyl-substituted carbazole-quinoline | D–A systems, tunable with alkyl chains | OLEDs, solar cells | Flexible chains reduce π-stacking |

Research Findings and Implications

Conjugation and Rigidity: The ene-yne linker in this compound enhances electronic coupling between quinoline units, making it theoretically superior for NLO applications compared to single-bonded or alkyl-linked analogs .

Thermal Stability : Rigid linkers (ene-yne) likely improve thermal stability over flexible chains (e.g., butane in ), critical for high-temperature optoelectronic devices.

Supramolecular Interactions: While ionic diisoquinolinium salts () excel in host-guest chemistry, the target compound’s neutral nature and planarity favor π-π stacking in crystalline materials .

Synthetic Versatility: The carbazole-quinoline derivatives () demonstrate how substituents tune properties, suggesting that functionalizing the target compound’s quinoline rings could further optimize performance.

Biologische Aktivität

2,2'-(But-1-en-3-yne-1,4-diyl)diquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 270.32 g/mol. The compound features a unique structure that includes two quinoline rings connected by a butenynediyl linker.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | This compound |

| SMILES | C=CC#CC1=CC=CC=N1C2=CC=CC=N2 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Preliminary data suggest that this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. The quinoline moiety is known for its role in targeting DNA and RNA synthesis.

- Anti-inflammatory Effects : The compound has also been observed to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL .

- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). Mechanistic studies revealed that the compound induced apoptosis via caspase activation .

- Inflammation Model : In a murine model of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.